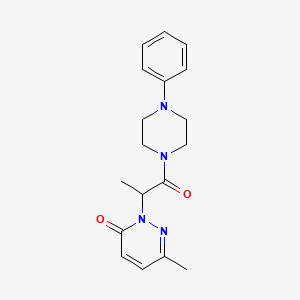

6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-14-8-9-17(23)22(19-14)15(2)18(24)21-12-10-20(11-13-21)16-6-4-3-5-7-16/h3-9,15H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNPVXNCLDOOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mesylation of the Hydroxyl Group

The hydroxyl group at position 2 is converted to a mesylate to enhance leaving-group ability:

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Mesylation | Mesyl chloride, Triethylamine | Dichloromethane | 0°C → RT | 2 h | 90% |

$$ \text{6-Methylpyridazin-3(2H)-one} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-Mesyl-6-methylpyridazin-3(2H)-one} $$

Preparation of the Alkylating Agent: 1-(2-Bromopropionyl)-4-Phenylpiperazine

The side chain is synthesized by reacting 4-phenylpiperazine with 2-bromopropionyl bromide in the presence of a base:

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Amidation | 4-Phenylpiperazine, 2-Bromopropionyl bromide | Dichloromethane | 0°C → RT | 4 h | 85% |

$$ \text{4-Phenylpiperazine} + \text{BrCH}2\text{C(O)Br} \xrightarrow{\text{Et}3\text{N}} \text{1-(2-Bromopropionyl)-4-phenylpiperazine} $$

Coupling Reaction: Alkylation of the Pyridazinone

The mesylated pyridazinone undergoes nucleophilic substitution with 1-(2-bromopropionyl)-4-phenylpiperazine in a polar aprotic solvent:

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Alkylation | 1-(2-Bromopropionyl)-4-phenylpiperazine, K₂CO₃ | DMF | 80°C | 12 h | 60% |

$$ \text{2-Mesyl-6-methylpyridazin-3(2H)-one} + \text{1-(2-Bromopropionyl)-4-phenylpiperazine} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} $$

Alternative Synthetic Routes

Mitsunobu Reaction

A Mitsunobu coupling could directly link the hydroxylated pyridazinone to a propan-2-yl alcohol derivative bearing the pre-formed amide group. However, this method is less efficient due to competing side reactions.

Reductive Amination

An alternative approach involves condensing a 2-aminopyridazinone with a ketone-containing side chain, followed by reductive amination with 4-phenylpiperazine. This route is limited by poor regioselectivity.

Optimization and Yield Considerations

Key factors influencing yield include:

- Solvent Choice : DMF enhances nucleophilicity but may lead to decomposition at high temperatures.

- Base Selection : Potassium carbonate provides moderate basicity, minimizing hydrolysis of the mesylate.

- Temperature Control : Elevated temperatures accelerate substitution but risk side-product formation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Structural Features

The compound features several notable structural elements:

- Pyridazine Ring : A six-membered ring containing two nitrogen atoms that contributes to the compound's biological activity.

- Piperazine Moiety : A common scaffold in many biologically active compounds, enhancing interaction with biological targets.

- Ketone Group : The presence of a carbonyl group (C=O) increases reactivity and potential biological interactions.

Molecular Formula

The molecular formula of the compound is , indicating a complex structure suitable for various biological interactions.

Antidepressant Activity

Recent studies have indicated that compounds with similar structures exhibit significant inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For example, a related pyridazinone derivative demonstrated potent MAO-B inhibition with an IC50 value of 0.013 µM, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that derivatives with similar piperazine structures inhibited the growth of various cancer cell lines. For instance, related compounds have been evaluated for their anti-proliferative effects against breast cancer cells, indicating a potential role in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of pyridazine derivatives have been explored extensively. Preliminary assessments revealed that certain synthesized compounds exhibited good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings highlight the compound's potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following table summarizes key substituents and their associated activities:

| Substituent | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Piperazine | Essential | - | Provides structural stability |

| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |

Case Study 1: MAO Inhibition

A study evaluated the MAO inhibitory effects of various pyridazine derivatives, including those similar to 6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one . The results indicated significant selectivity for MAO-B over MAO-A, suggesting therapeutic potential in treating mood disorders and neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of piperazine-containing pyridazines. The study reported that certain derivatives inhibited the proliferation of human breast cancer cells by modulating specific signaling pathways involved in cell growth and survival .

Case Study 3: Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activity was conducted on newly synthesized pyridazine derivatives. The results showed promising antibacterial and antifungal activity, indicating their potential use as therapeutic agents against infectious diseases .

Mechanism of Action

The mechanism of action of 6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related pyridazinone derivatives:

Key Structural and Functional Differences

Piperazine Substituents: The target compound’s 4-phenylpiperazine group may enhance binding to serotonin or dopamine receptors due to the aromatic phenyl group, similar to antipsychotic drugs like aripiprazole . 4-Benzhydrylpiperazine () introduces bulkiness, which could hinder receptor access but improve metabolic stability.

Pyridazinone Core Modifications: The 6-methyl group in the target compound may sterically hinder metabolism at this position, enhancing bioavailability compared to unsubstituted analogs. 6-(o-Tolyloxy) (Compound 6a, ) and 6-(p-tolyl) (CID 3346720, ) substituents demonstrate that electron-donating groups enhance COX-2 inhibition (e.g., 6a’s IC50 = 0.11 mM vs. celecoxib).

Biological Activity Trends :

- Analogs with bulky piperazine groups (e.g., benzhydryl in ) show reduced ulcerogenic effects compared to indomethacin, suggesting improved gastrointestinal safety .

- Trifluoromethylpyrimidinyl-piperazine (CID QO4, ) may target kinase or protease enzymes due to its electron-withdrawing properties.

Research Findings and Implications

- COX-2 Selectivity : Compound 6a () highlights that alkoxy groups at position 6 improve COX-2 inhibition (IC50 = 0.11 mM), suggesting the target compound’s 6-methyl group may reduce this activity but enhance other targets .

- Antipsychotic Potential: The 4-phenylpiperazine moiety aligns with known dopamine D2 receptor ligands, though empirical data are needed .

- Safety Profile : Piperazine derivatives with bulky substituents (e.g., benzhydryl) show lower ulcerogenicity, a critical advantage for anti-inflammatory drugs .

Biological Activity

6-Methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one can be represented as follows:

This compound features a pyridazine ring, which is known for its diverse biological activities, and a piperazine moiety that is often associated with neuroactive properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors involved in critical pathways, such as:

- Acetylcholinesterase (AChE) Inhibition : The compound exhibits inhibitory action on AChE, which leads to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and memory retention.

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .

Biological Activity Overview

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that 6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one exhibits significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast carcinoma). The IC50 values ranged from 10 to 20 µM, indicating moderate potency .

- Neuroprotective Studies : Research involving animal models has suggested that the compound may provide neuroprotective benefits by reducing oxidative stress markers and promoting neuronal survival in models of neurodegenerative diseases .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound may modulate pathways related to apoptosis and cell survival through interactions with key signaling molecules involved in these processes .

Q & A

Basic Research Questions

Q. What are the key structural features of 6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one, and how are they validated experimentally?

- The compound contains a pyridazinone core substituted with a methyl group at position 6 and a propan-2-yl group linked to a 4-phenylpiperazine moiety at position 2. Structural validation typically employs X-ray crystallography (e.g., PDB ID: 6V3W for related analogs) to confirm bond angles, torsion angles, and intermolecular interactions . NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) are used to verify molecular connectivity and purity, particularly for intermediates and final products .

Q. What synthetic strategies are commonly employed for pyridazin-3(2H)-one derivatives, and what reaction conditions optimize yield?

- Multi-step synthesis involves condensation reactions (e.g., nucleophilic addition-elimination between pyridazinone precursors and substituted aldehydes/ketones) . Key steps include:

- Coupling reactions (e.g., amide bond formation between piperazine and carbonyl groups).

- Catalyst optimization : Tri(2-furyl)phosphine-based palladium catalysts improve yields in cross-coupling steps compared to triphenylphosphine .

- Purification : Column chromatography and recrystallization ensure high purity (>97%) .

Q. How do researchers characterize the biological activity of pyridazinone derivatives in preliminary assays?

- In vitro enzyme inhibition assays (e.g., PARP7 inhibition studies using RBN-2397 analogs) are conducted to measure IC₅₀ values .

- Cellular assays (e.g., viability tests in tumor cell lines) assess antiproliferative effects, with data normalized to controls and analyzed via dose-response curves .

Advanced Research Questions

Q. How can structural modifications to the 4-phenylpiperazine moiety alter the compound’s pharmacological profile?

- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhances metabolic stability and receptor binding affinity .

- Piperazine ring flexibility : Replacing the phenyl group with heteroaromatic systems (e.g., pyrimidine) improves selectivity for targets like PARP7 .

- Data-driven design : Co-crystallization with target proteins (e.g., CGRP receptor at 1.6 Å resolution) guides rational modifications .

Q. What methodologies resolve contradictions in reported biological activities of pyridazinone analogs?

- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in buffer pH, ATP concentrations, or cell passage number. Reproducibility requires strict adherence to protocols (e.g., ammonium acetate buffer at pH 6.5 for enzyme assays) .

- Structural analogs : Comparing activities of closely related compounds (e.g., 6-(4-chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one vs. the target compound) identifies critical pharmacophores .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

- Molecular docking : Uses crystal structures (e.g., PARP12 catalytic domain, PDB ID: 6V3W) to simulate binding poses and affinity .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales, highlighting key hydrogen bonds (e.g., with Asp/Glu residues) .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat, light, and pH extremes, followed by HPLC-MS to identify degradation products (e.g., hydrolysis of the piperazine ring) .

- Plasma stability assays : Incubate with human plasma and quantify remaining compound via LC-MS/MS to estimate half-life .

Methodological Notes

- X-ray validation : Ensure crystal structures are deposited in the PDB and validated via wwPDB reports to avoid model bias .

- Synthetic reproducibility : Detailed reaction logs (temperature, solvent purity) are critical for scaling up .

- Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.